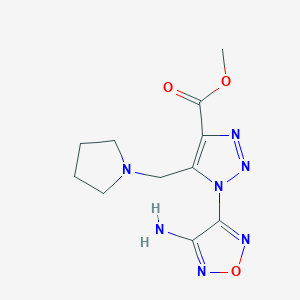![molecular formula C14H11ClN2S2 B2653733 N-(3-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine CAS No. 890958-21-1](/img/structure/B2653733.png)
N-(3-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine is a chemical compound that belongs to the class of benzothiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine typically involves the reaction of 3-chloroaniline with 4-(methylthio)benzo[d]thiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, industrial processes may employ more robust catalysts and solvents to optimize the reaction efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a wide range of substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an inhibitor of certain biological pathways, making it a candidate for drug development.
Medicine: The compound has been investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation.
Comparación Con Compuestos Similares
N-(3-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its antimicrobial and anticancer properties.
6-methoxybenzothiazole: Studied for its potential as a fluorescent probe.
4-methylbenzothiazole: Investigated for its use in materials science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-4-methylsulfanyl-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2S2/c1-18-11-6-3-7-12-13(11)17-14(19-12)16-10-5-2-4-9(15)8-10/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCTVWNLIHPFIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B2653650.png)
![2-Ethyl-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2653652.png)
![N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2653654.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2653655.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2653658.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(2,4,5-trichlorophenoxy)pyrimidine](/img/structure/B2653660.png)
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile](/img/structure/B2653661.png)

![4-benzyl-N-[(2-fluorophenyl)methyl]-5-oxomorpholine-3-carboxamide](/img/structure/B2653665.png)



